

Quazomotide: A Technical Overview of its Molecular Structure and Pharmacological Properties

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Compound of Interest

Compound Name: Quazomotide

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Introduction

Quazomotide, also known as CGS-20625, is a novel, non-benzodiazepine anxiolytic agent belonging to the pyrazolopyridine class of compounds. It has demonstrated high affinity and selectivity as a partial agonist for the central benzodiazepine receptor (BZR), a modulatory site on the GABAA receptor complex. This technical guide provides a comprehensive overview of the molecular structure, properties, and pharmacological profile of **Quazomotide**, with a focus on the experimental methodologies and data that define its therapeutic potential.

Molecular Structure and Properties

Quazomotide is chemically designated as 2-(4-methoxyphenyl)-2,3,5,6,7,8,9,10-octahydrocyclohepta[b]pyrazolo-[3,4-d]pyridin-3-one.^[1] Its core structure consists of a fused cyclohepta-pyrazolopyridine ring system.

Physicochemical and Pharmacokinetic Properties of Quazomotide (CGS-20625)

Property	Value	Reference
IUPAC Name	5,6,7,8,9,10-hexahydro-2-(4-methoxyphenyl)-cyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one	[2]
CAS Number	111205-55-1	[2][3][4][5][6]
Molecular Formula	C ₁₈ H ₁₉ N ₃ O ₂	[2][4][5]
Molecular Weight	309.37 g/mol	[2][4]
SMILES	<chem>COC1=CC=C(C=C1)N2C(=O)C3=CN=C4CCCCC4=C3N2</chem>	[2]
Appearance	Light yellow to yellow solid	[3]
Solubility	<30.94 mg/mL in DMSO; <7.73 mg/mL in ethanol	[5]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	[3]
Oral Bioavailability (Human)	Low, approximately 41% relative to a PEG 400 solution.	[2]
Cmax (Human, 20mg powder)	0.01 ± 0.004 µg/mL	[3]
Tmax (Human, 20mg powder)	2 hours	[3]
Cmax (Human, PEG 400 solution)	0.10 ± 0.04 µg/mL	[3]
Tmax (Human, PEG 400 solution)	0.5 hours	[3]
Oral Bioavailability (Dog, powder)	0.67 ± 0.21 (absolute)	[3]
Cmax (Dog, 20mg powder)	0.26 ± 0.07 µg/mL	[3]
Tmax (Dog, 20mg powder)	3 hours	[3]

Mechanism of Action and Signaling Pathway

Quazomotide exerts its pharmacological effects by acting as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site.[2][4] The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. **Quazomotide** enhances the effect of GABA by increasing the frequency of channel opening, thereby potentiating the inhibitory signal.

Quazomotide's modulation of the GABAA receptor signaling pathway.

Experimental Protocols

[³H]-Flunitrazepam Binding Assay for Benzodiazepine Receptor Affinity

This assay is used to determine the binding affinity of **Quazomotide** to the central benzodiazepine receptor.

Methodology:

- **Membrane Preparation:** Whole brains (excluding the cerebellum) from male Wistar-derived rats are homogenized in a Na-K phosphate buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer.
- **Incubation:** A 2 mg aliquot of the membrane preparation is incubated with 1 nM [³H]-Flunitrazepam in the presence and absence of varying concentrations of **Quazomotide**. The incubation is carried out for 60 minutes at 25°C.
- **Determination of Non-specific Binding:** Non-specific binding is determined in the presence of a high concentration (10 µM) of a known benzodiazepine, such as diazepam.
- **Filtration and Washing:** The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from free radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.
- **Scintillation Counting:** The radioactivity retained on the filters is measured using a scintillation counter.

- Data Analysis: The concentration of **Quazomotide** that inhibits 50% of the specific binding of [³H]-Flunitrazepam (IC₅₀) is calculated.



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Workflow for the [³H]-Flunitrazepam binding assay.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats

This in vivo model is used to assess the anticonvulsant activity of **Quazomotide**.

Methodology:

- Animals: Adult male Wistar rats are used for the study.
- Drug Administration: **Quazomotide** or a vehicle control is administered orally (p.o.) at various doses.
- Seizure Induction: After a predetermined pretreatment time, a convulsant dose of pentylenetetrazol (PTZ), typically 60-70 mg/kg, is administered intraperitoneally (i.p.).
- Observation: The animals are observed for the onset of myoclonic jerks and generalized tonic-clonic seizures. The latency to the first seizure and the severity of the seizures (often scored using a standardized scale like the Racine scale) are recorded.
- Data Analysis: The dose of **Quazomotide** that protects 50% of the animals from PTZ-induced seizures (ED₅₀) is determined.

Preclinical Pharmacology

In preclinical studies, **Quazomotide** has demonstrated a potent and selective anxiolytic and anticonvulsant profile with a notable lack of sedative and muscle relaxant side effects, which are common with classical benzodiazepines.

In Vitro Pharmacology

- Benzodiazepine Receptor Binding: **Quazomotide** potently inhibits the binding of [³H]-flunitrazepam to central benzodiazepine receptors with an IC₅₀ value of 1.3 nM.[1]
- GABA Shift Assay: The compound exhibits a gamma-aminobutyric acid ratio of 0.9, indicative of a partial agonist or mixed agonist/antagonist profile.[1]
- TBPS Binding: **Quazomotide** increases t-[³⁵S]butylbicyclophosphorothionate (TBPS) binding by 20% in vitro, further supporting its partial agonist activity.[1]

In Vivo Pharmacology

Parameter	Value	Species	Model	Reference
Anticonvulsant Activity (ED ₅₀)	0.7 mg/kg p.o.	Rat	Pentylentetrazol -induced seizures	[1]
Anxiolytic Activity (MED)	0.3 mg/kg p.o.	Rat	Cook-Davidson conflict paradigm	[1]
Sedative Effects	No effect up to 300 mg/kg p.o.	Rat	Locomotor activity, Hexobarbital sleep time	[1]
Muscle Relaxant Effects	No effect up to 100 mg/kg p.o.	Rat	Rotorod performance	[1]

Conclusion

Quazomotide (CGS-20625) is a promising pyrazolopyridine anxiolytic with a distinct pharmacological profile. Its potent and selective partial agonism at the benzodiazepine receptor, coupled with a favorable in vivo profile demonstrating anxiolytic and anticonvulsant efficacy without significant sedation or muscle relaxation, positions it as a compound of interest for further drug development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to build upon in the exploration of **Quazomotide**'s therapeutic potential.

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